molecular formula C10H21NO B1444079 3-Ethoxy-2,2-diethylcyclobutan-1-amine CAS No. 1376012-21-3

3-Ethoxy-2,2-diethylcyclobutan-1-amine

Cat. No. B1444079
CAS RN: 1376012-21-3
M. Wt: 171.28 g/mol
InChI Key: ZMAHIUYXBCWNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2,2-diethylcyclobutan-1-amine, also known as EDCB, is an organic compound that is used in a variety of scientific applications. It is a cyclic amine that is composed of an ethoxy group, two ethyl groups, and a cyclobutane ring. EDCB is a versatile compound that can be used as an intermediate in the synthesis of other molecules, as a reagent in organic synthesis, and as a tool for studying the mechanism of action of various drugs.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Compounds similar to 3-Ethoxy-2,2-diethylcyclobutan-1-amine have been utilized in the synthesis of heterocycles with potential biological activity. For example, 2-Ethoxymethylene-3-oxobutanenitrile, a structurally related compound, allows the introduction of a three-carbon moiety to amine-substrates, leading to substituted pyrazoles and fused pyrimidines with broad biological activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).

Cycloaddition Reactions

  • 3-Ethoxycyclobutanones have been used in formal [4+2] cycloaddition reactions with silyl enol ethers, leading to 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives. This method allows for the stereoselective preparation of highly oxygenated cyclohexanone derivatives (Matsuo et al., 2009).

Diversity-Oriented Synthesis

  • An efficient approach toward the diversity-oriented synthesis of bioactive pyridine-containing fused heterocycles has been described using 3-ethoxycyclobutanones. Through a Lewis acid catalyzed union with various heterocyclic amines, a wide range of heterocyclic compounds were prepared readily at ambient temperature with excellent regioselectivity (Lin et al., 2016).

Aminocyclopropane Reductive Rearrangement

  • The reductive rearrangement of aminocyclopropanes has been explored for the synthesis of cis- or trans-fused bicyclic 1,2-diaminocyclobutanes. This method involves ionization of a cyclic aminal leading to a cyclobutyl iminium ion, which is then reduced. It provides a route to incorporate carbon and generate quaternary centers, demonstrating the versatility of cyclobutane derivatives in complex molecule synthesis (Methot et al., 2008).

properties

IUPAC Name

3-ethoxy-2,2-diethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-4-10(5-2)8(11)7-9(10)12-6-3/h8-9H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAHIUYXBCWNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(CC1OCC)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,2-diethylcyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2,2-diethylcyclobutan-1-amine
Reactant of Route 2
3-Ethoxy-2,2-diethylcyclobutan-1-amine
Reactant of Route 3
3-Ethoxy-2,2-diethylcyclobutan-1-amine
Reactant of Route 4
3-Ethoxy-2,2-diethylcyclobutan-1-amine
Reactant of Route 5
3-Ethoxy-2,2-diethylcyclobutan-1-amine
Reactant of Route 6
3-Ethoxy-2,2-diethylcyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.